molecular formula C9H11N3O2S B7851115 2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone

2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone

Cat. No.: B7851115
M. Wt: 225.27 g/mol
InChI Key: XKINVHZFLTXVJH-VZUCSPMQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-methylthiosemicarbazide in an ethanol solution. The mixture is refluxed with stirring for about 2 hours, resulting in the formation of the desired compound . The reaction can be represented as follows:

2,4-Dihydroxybenzaldehyde+4-Methylthiosemicarbazide2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone\text{2,4-Dihydroxybenzaldehyde} + \text{4-Methylthiosemicarbazide} \rightarrow \text{this compound} 2,4-Dihydroxybenzaldehyde+4-Methylthiosemicarbazide→2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives. Substitution reactions can result in a variety of substituted thiosemicarbazones.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. This inhibition is often mediated through the formation of stable complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxybenzaldehyde 4-ethylthiosemicarbazone
  • 2,5-Dihydroxybenzaldehyde 4-methylthiosemicarbazone
  • 3,4-Dihydroxybenzaldehyde 4-phenylthiosemicarbazone

Uniqueness

2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Compared to its analogs, it exhibits distinct reactivity patterns and biological activities, making it a valuable compound for research and application .

Properties

IUPAC Name

1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-10-9(15)12-11-5-6-2-3-7(13)4-8(6)14/h2-5,13-14H,1H3,(H2,10,12,15)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINVHZFLTXVJH-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C/C1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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